2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-3-8(2)12-10(4-7)9(6-15-12)5-11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLARYQBYEMKMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetate
The benzofuran core is constructed via cyclization of a substituted salicylic acid derivative. For instance, 5,7-dimethylsalicylic acid is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate. This nucleophilic substitution forms an ether intermediate, which undergoes intramolecular cyclization under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at 80–100°C for 6–12 hours, yielding the ester precursor with purities >90%.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using aqueous potassium hydroxide (KOH) in a methanol-water solvent system. For example, a solution of ethyl 2-(5,7-dimethyl-1-benzofuran-3-yl)acetate (1.50 mmol) and KOH (9.0 mmol) in methanol (25 mL) and water (25 mL) is refluxed for 5 hours. Acidification with concentrated HCl precipitates the crude product, which is purified via column chromatography (ethyl acetate) or recrystallization from benzene. This step achieves yields of 82–94%, with the reaction efficiency depending on the base concentration and reflux duration.
Table 1: Representative Hydrolysis Conditions and Yields
| Ester Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl benzofuran-3-ylacetate | KOH (6 eq) | MeOH/H₂O | 100 | 5 | 82 |
| Methyl benzofuran-3-ylacetate | KOH (5 eq) | EtOH/H₂O | 80 | 6 | 94 |
Cyclization of Salicylic Acid Derivatives
Alternative routes focus on constructing the benzofuran ring from substituted salicylic acid derivatives. A patented method involves reacting 5,7-dimethylsalicylic acid with ethyl bromoacetate to form a phenolic ether, which is cyclized using sodium ethoxide in benzene. The cyclization proceeds via nucleophilic attack of the phenolic oxygen on the α-carbon of the acetate group, forming the furan ring.
Reaction Mechanism and Optimization
The cyclization step is highly sensitive to solvent polarity and temperature. Non-polar solvents like benzene favor intramolecular cyclization by reducing intermolecular side reactions. Sodium ethoxide acts as both a base and a catalyst, deprotonating the phenolic hydroxyl group to enhance nucleophilicity. Reaction temperatures of 60–80°C for 3–5 hours yield the benzofuran ester with 75–85% efficiency. Subsequent hydrolysis follows the protocol outlined in Section 1.2.
Decarboxylation and Byproduct Management
In cases where carboxylated intermediates are formed, decarboxylation becomes necessary. For example, ethyl 2-(5,7-dimethyl-3-carboxy-1-benzofuran-2-yl)acetate may undergo thermal decarboxylation at 120–150°C in the presence of dilute sulfuric acid. This step eliminates CO₂, yielding the desired acetic acid derivative. Byproducts such as 5,7-dimethylbenzofuran are minimized by controlling the acid concentration and reaction time.
Table 2: Decarboxylation Parameters
| Starting Material | Acid | Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Benzofuran-3-one-2-carboxylate | H₂SO₄ (1M) | 130 | 2 | 89 |
| Benzofuran-2-carboxylic acid | HCl (2M) | 140 | 1.5 | 92 |
Solvent and Catalytic Effects on Yield
The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions, while protic solvents (MeOH, EtOH) improve hydrolysis efficiency. Catalytic additives such as tetrabutylammonium bromide (TBAB) have been shown to accelerate cyclization by 30% in DMF at 80°C.
Comparative Analysis of Synthetic Routes
A comparative evaluation of the two primary methods reveals trade-offs between yield and scalability:
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Research indicates that 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that derivatives of this compound possess significant antioxidant properties. For instance, DPPH radical scavenging assays have shown that such compounds can effectively reduce reactive oxygen species (ROS) levels in human cell lines, indicating their potential in combating oxidative stress .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Research findings suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, with inhibition zones observed in agar diffusion tests. This suggests its potential use as an antimicrobial agent .
Neuroprotective Effects
Preliminary studies have highlighted the neuroprotective potential of benzofuran derivatives. These compounds may modulate GABAergic neurotransmission, making them candidates for treating neurological disorders such as epilepsy and anxiety .
Case Studies
Several case studies illustrate the diverse applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Umesha et al. (2009) | Antioxidant Activity | Demonstrated significant reduction in ROS levels using DPPH assays. |
| Krogsgaard-Larsen et al. (2015) | Neuroprotective Effects | Highlighted modulation of GABAergic neurotransmission beneficial for epilepsy treatment. |
| ResearchGate Publication | Antimicrobial Activity | Identified effective inhibition against Gram-positive and Gram-negative bacteria with significant inhibition zones. |
Mechanism of Action
The mechanism of action of 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to biological effects. The acetic acid moiety may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomerism: 2-yl vs. 3-yl Derivatives
2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Target Compound (3-yl Derivative) Substituted at the 3-position with an acetic acid group.
Substituent Modifications
Crystallographic and Packing Behavior
Pharmacological Potential
- Benzofuran derivatives are noted for antibacterial, antifungal, and antitumor activities . However, specific data on the target compound’s bioactivity is unavailable in the evidence.
Biological Activity
2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with two methyl groups at the 5 and 7 positions and an acetic acid substituent. This specific substitution pattern influences its chemical reactivity and biological activity, making it a valuable subject for pharmacological studies.
The mechanism of action for this compound involves interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression, potentially affecting pathways involved in cell proliferation and survival.
- Receptor Modulation : Its benzofuran structure allows it to interact with receptors that modulate inflammatory responses and other biological processes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, compounds derived from similar structures have demonstrated significant growth inhibition against various cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MDA-MB-231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
These findings suggest that modifications on the benzofuran ring can enhance the anticancer efficacy of the compounds .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported that benzofuran derivatives possess broad-spectrum antimicrobial activity, which is essential for developing new antibiotics, especially against resistant strains .
Case Studies
- Anticancer Study : A study evaluated the effects of a series of benzofuran derivatives on KAT6A enzyme activity, which is implicated in several cancers. The most potent compound in this series exhibited an IC50 of 24 nM in vitro, indicating strong potential for therapeutic applications against cancer .
- Antimicrobial Study : Another investigation highlighted the antimicrobial efficacy of related benzofuran compounds, demonstrating MIC values ranging from 2.50 to 20 µg/mL against various pathogens, showcasing their potential as new antimicrobial agents .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest moderate cytotoxicity in certain contexts; however, further detailed toxicological evaluations are necessary to establish safety profiles for clinical use .
Q & A
Q. What are the standard synthetic routes for preparing 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid?
Methodological Answer: The synthesis typically involves cyclization of substituted phenols with α-haloketones, followed by hydrolysis and functionalization. For example:
Cyclization : React 3,5-dimethylphenol with ethyl bromoacetate under basic conditions to form the benzofuran core.
Hydrolysis : Treat the ester intermediate (e.g., ethyl 2-(5,7-dimethylbenzofuran-3-yl)acetate) with aqueous KOH in methanol/water under reflux to yield the carboxylic acid .
Purification : Column chromatography (ethyl acetate/hexane) isolates the product, confirmed via melting point (152–153°C) and spectroscopic data (IR: 1715 cm⁻¹ for C=O; NMR: δ 2.33–2.36 ppm for methyl groups) .
Q. How is NMR spectroscopy utilized in characterizing this compound?
Methodological Answer: 1H and 13C NMR spectra confirm substituent positions and purity. Key features include:
-
1H NMR :
δ (ppm) Assignment 2.33–2.36 Methyl groups (CH3) 3.63 Methylene (C3-CH2) 7.05–7.27 Aromatic protons (C4-H, C5-H) 12.44 Carboxylic acid proton (COOH) -
13C NMR :
Peaks at 171.95 ppm (carboxylic acid C=O) and 142.47 ppm (benzofuran C-O) confirm structural integrity .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the hydrogen bonding network in this compound?
Methodological Answer: Single-crystal X-ray diffraction (employing SHELXL for refinement ) reveals intermolecular interactions:
- Hydrogen Bonds : Carboxyl groups form O–H···O dimers (e.g., O···O distance: 2.68 Å; angle: 173°), stabilizing the crystal lattice.
- π–π Stacking : Benzofuran rings interact via centroid distances of ~3.5 Å, contributing to packing stability .
- C–H···π Interactions : Methyl groups engage in weak interactions (e.g., C13–H13A···Cg1 distance: 3.2 Å), quantified using ORTEP-3 visualizations .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR shifts or IR absorptions) require:
Cross-Validation : Compare with computational simulations (DFT calculations for expected chemical shifts).
Purity Checks : Use HPLC or TLC to rule out byproducts.
Isotopic Labeling : Confirm reaction pathways (e.g., 13C-labeled intermediates).
Control Experiments : Repeat syntheses under inert atmospheres to exclude oxidation artifacts .
Q. How does substituent variation (e.g., halogens, sulfanyl groups) affect the compound’s solid-state structure?
Methodological Answer: Substituents alter crystal packing and intermolecular interactions:
- Electron-Withdrawing Groups (e.g., F) : Increase planarity of the benzofuran ring (mean deviation: 0.005 Å) and strengthen O–H···O hydrogen bonds (shorter O···O distances) .
- Bulky Groups (e.g., cyclohexyl) : Introduce chair conformations in substituents, reducing π–π stacking efficiency but enhancing C–H···π interactions .
- Sulfanyl Groups : Increase torsional angles (e.g., C3–S–CH3: 105.84°), influencing molecular rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
